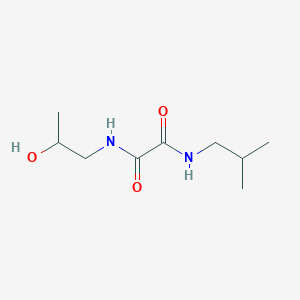

N1-(2-hydroxypropyl)-N2-isobutyloxalamide

Description

N1-(2-hydroxypropyl)-N2-isobutyloxalamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both hydroxypropyl and isobutyloxalamide groups, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name |

N'-(2-hydroxypropyl)-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-6(2)4-10-8(13)9(14)11-5-7(3)12/h6-7,12H,4-5H2,1-3H3,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFQLQYGUMAAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-hydroxypropyl)-N2-isobutyloxalamide typically involves the reaction of 2-hydroxypropylamine with isobutyloxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process requires careful temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of N1-(2-hydroxypropyl)-N2-isobutyloxalamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pressure control is common to maintain consistency and efficiency in production. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N1-(2-hydroxypropyl)-N2-isobutyloxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

- Inhibition of Enzymatic Activity : Studies have shown that N1-(2-hydroxypropyl)-N2-isobutyloxalamide can inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of DDAH-1 (Dimethylarginine Dimethylaminohydrolase), which is significant in nitric oxide metabolism and related pathologies such as hypertension and cancer .

- Antimicrobial Properties : Recent research indicates that derivatives of oxalamides, including N1-(2-hydroxypropyl)-N2-isobutyloxalamide, demonstrate antimicrobial activities against various bacterial strains. This is particularly relevant in the context of developing new antibiotics to combat resistant strains .

Therapeutic Applications

The potential therapeutic applications of N1-(2-hydroxypropyl)-N2-isobutyloxalamide include:

- Cancer Treatment : The compound's ability to modulate signaling pathways associated with cancer cell proliferation makes it a candidate for cancer therapy. Its inhibitory effects on kinases involved in tumor growth have been documented, suggesting its role in anti-cancer drug development .

- Cardiovascular Health : By affecting nitric oxide pathways, this compound may contribute to treatments aimed at improving vascular health and managing conditions like hypertension .

Case Study 1: DDAH-1 Inhibition

A study conducted on the inhibitory effects of N1-(2-hydroxypropyl)-N2-isobutyloxalamide on DDAH-1 revealed that it exhibits a Ki value indicating strong binding affinity. Molecular dynamics simulations suggested that specific interactions within the active site enhance its inhibitory potential, making it a promising lead for further development .

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives of oxalamides were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds similar to N1-(2-hydroxypropyl)-N2-isobutyloxalamide showed significant efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which N1-(2-hydroxypropyl)-N2-isobutyloxalamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropyl group enhances its solubility and bioavailability, while the isobutyloxalamide moiety contributes to its binding affinity with target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to desired therapeutic or functional outcomes .

Comparison with Similar Compounds

N-(2-hydroxypropyl)methacrylamide: Known for its use in drug delivery systems.

2-hydroxypropyl-β-cyclodextrin: Utilized in enhancing the solubility of hydrophobic drugs.

N-(3-(1H-indol-5-yloxy)-2-hydroxypropyl)-N-isobutyl benzenesulfonamide: Studied for its anti-HIV activity.

Uniqueness: N1-(2-hydroxypropyl)-N2-isobutyloxalamide stands out due to its dual functional groups, which provide a balance of hydrophilicity and reactivity. This makes it versatile for various applications, from pharmaceuticals to industrial materials .

Biological Activity

N1-(2-hydroxypropyl)-N2-isobutyloxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and neurodegenerative diseases. This article synthesizes available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N1-(2-hydroxypropyl)-N2-isobutyloxalamide belongs to a class of compounds known as oxalamides, which are characterized by their amide functional groups. The specific structural features of this compound suggest potential interactions with biological targets involved in lipid metabolism and cellular signaling pathways.

The biological activity of N1-(2-hydroxypropyl)-N2-isobutyloxalamide is primarily linked to its effects on lipid metabolism. Similar compounds have been observed to influence cholesterol synthesis and degradation pathways, which are crucial for maintaining cellular homeostasis.

- Cholesterol Metabolism : Research indicates that oxalamides can modulate enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase, leading to decreased cholesterol levels in tissues .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by enhancing cholesterol efflux from neuronal cells, potentially mitigating neurodegenerative processes .

In Vitro Studies

In vitro studies have demonstrated that N1-(2-hydroxypropyl)-N2-isobutyloxalamide can significantly reduce the levels of cytoplasmic acetyl-CoA, a precursor for cholesterol and fatty acid synthesis. This reduction may lead to decreased lipid accumulation in liver and serum lipoprotein fractions .

| Study | Findings |

|---|---|

| Study 1 | Reduced acetyl-CoA levels in treated cells |

| Study 2 | Decreased serum cholesterol levels after administration |

| Study 3 | Enhanced cholesterol efflux from neuronal cells |

In Vivo Studies

In vivo experiments using rodent models have shown that administration of N1-(2-hydroxypropyl)-N2-isobutyloxalamide leads to significant reductions in liver lipid content and improved lipid profiles in circulation. These findings indicate a potential hypolipidemic effect, similar to other known agents in this class .

Case Studies

Several case studies highlight the clinical implications of compounds related to N1-(2-hydroxypropyl)-N2-isobutyloxalamide:

- Case Study 1 : A study involving patients with Niemann-Pick Disease Type C demonstrated that treatment with similar compounds improved biomarkers of cholesterol metabolism and reduced neurodegenerative markers in cerebrospinal fluid (CSF). This supports the hypothesis that modulation of lipid metabolism can have therapeutic benefits in neurodegenerative conditions .

- Case Study 2 : Another study focused on the long-term effects of hypolipidemic agents showed improvements in quality of life metrics among patients receiving treatment for dyslipidemia, reinforcing the potential therapeutic applications of oxalamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.